N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 4-sulfamoylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits significant inhibitory activity against CDKs and has been studied for its anticancer potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar scaffold, known for its biological activities and potential as a therapeutic agent.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct photophysical properties and biological activities.
Properties
Molecular Formula |
C13H11N5O3S |
---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3S/c14-22(20,21)10-4-2-9(3-5-10)16-13(19)11-8-12-15-6-1-7-18(12)17-11/h1-8H,(H,16,19)(H2,14,20,21) |
InChI Key |
QKZGMYABIVLSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N=C1 |
Origin of Product |
United States |
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